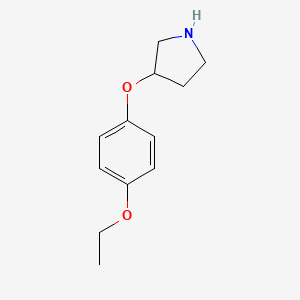

3-(4-Ethoxyphenoxy)pyrrolidine

描述

Contextualizing Pyrrolidine-Based Scaffolds in Advanced Chemical Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the design and synthesis of a vast array of biologically active molecules and functional materials. researchgate.nettandfonline.com Its prevalence in natural products, such as alkaloids, and its incorporation into numerous FDA-approved drugs underscore its significance as a privileged scaffold in medicinal chemistry. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). researchgate.net This "pseudorotation" phenomenon contributes to the stereochemical complexity and conformational flexibility of the molecule, which are critical for specific molecular recognition and biological activity. researchgate.net

The versatility of the pyrrolidine scaffold is further enhanced by the ability to introduce substituents at various positions around the ring, particularly at the nitrogen atom and the C3 and C5 positions. tandfonline.com This allows for the fine-tuning of physicochemical properties such as hydrophilicity, basicity, and structural rigidity, which in turn can optimize a compound's biological target interactions. tandfonline.com Synthetic strategies for creating pyrrolidine-containing molecules are diverse, ranging from the construction of the ring from acyclic precursors to the functionalization of pre-existing pyrrolidine rings, such as those derived from the readily available amino acid proline. researchgate.netmdpi.com The development of stereoselective synthesis methods is a key area of research, as the spatial orientation of substituents on the pyrrolidine ring can dramatically influence the biological profile of the resulting compound. researchgate.netmdpi.com

The Significance of Phenoxy Ether Moieties in Complex Organic Architectures

The phenoxy ether linkage, characterized by an oxygen atom connecting a phenyl group to another organic substituent, is a common and important structural motif in organic chemistry. wikipedia.org This moiety is present in a wide range of molecules, from natural products to synthetic polymers and pharmaceuticals. The presence of the phenoxy group can significantly influence the physical and chemical properties of a molecule, including its solubility, thermal stability, and conformational preferences. researchgate.net

From a synthetic standpoint, the formation of the ether bond is a well-established transformation, with methods like the Williamson ether synthesis providing a reliable route to these structures. wikipedia.org This reaction typically involves the nucleophilic substitution of a halide by a phenoxide ion. wikipedia.org The electronic nature of the phenyl ring can be readily modified through the introduction of various substituents, which in turn can modulate the reactivity and properties of the entire molecule. The ether linkage itself, while generally stable, can also participate in specific chemical reactions, adding to the synthetic utility of this functional group. ontosight.ai The incorporation of a phenoxy ether moiety into a more complex scaffold, such as a pyrrolidine ring, can lead to molecules with unique three-dimensional shapes and a distribution of hydrophobic and hydrophilic regions, which are important considerations in drug design and materials science. ontosight.ai

Overview of Research Trajectories for Novel Heterocyclic Compounds

The exploration of novel heterocyclic compounds remains a vibrant and highly productive area of chemical research. mdpi.comnumberanalytics.com The vast chemical space occupied by these molecules, which contain at least one atom other than carbon within a ring structure, offers immense opportunities for the discovery of new medicines, agrochemicals, and functional materials. wikipedia.orgnumberanalytics.com A significant portion of newly approved drugs contains heterocyclic cores, with nitrogen-containing heterocycles being particularly prevalent. mdpi.com

Current research trends in heterocyclic chemistry are focused on several key areas. The development of novel and efficient synthetic methodologies is a constant priority, with an emphasis on catalysis, green chemistry, and atom economy. numberanalytics.commdpi.com This includes the use of transition metal catalysts and organocatalysts to facilitate the construction and functionalization of heterocyclic rings with high levels of regio- and stereoselectivity. mdpi.com Furthermore, there is a growing interest in the design and synthesis of heterocyclic compounds with specific biological and pharmacological activities. numberanalytics.com This often involves computational methods to predict the properties and potential targets of new molecules. The exploration of new applications for heterocyclic compounds in fields such as materials science and nanotechnology is also an expanding frontier. numberanalytics.com As the demand for sustainable and efficient chemical processes grows, so too will the drive to discover and develop novel heterocyclic compounds with tailored properties and functions. numberanalytics.com

Interactive Data Table: Properties of 3-(4-Ethoxyphenoxy)pyrrolidine

| Property | Value |

| CAS Number | 946715-47-5 sigmaaldrich.com |

| Linear Formula | C12H17NO2 sigmaaldrich.com |

| Molecular Weight | 207.27 g/mol |

| Molecular Formula | C12H17NO2 |

Note: Experimental data for properties like boiling point, melting point, and density are not consistently available in the searched literature.

Structure

3D Structure

属性

IUPAC Name |

3-(4-ethoxyphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-14-10-3-5-11(6-4-10)15-12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNAXXXXGWNMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Ethoxyphenoxy Pyrrolidine

Retrosynthetic Dissection and Strategic Planning for the Target Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic pathway.

Disconnection Analysis of the Pyrrolidine (B122466) Core

The central feature of the target molecule is the pyrrolidine ring. A common retrosynthetic approach involves breaking the ring down into acyclic precursors. nih.gov This can be achieved by disconnecting one or more of the carbon-nitrogen or carbon-carbon bonds within the five-membered ring. For a 3-substituted pyrrolidine, a key disconnection strategy involves breaking the C-N bonds, which often leads back to a linear amino alcohol or amino halide precursor that can be cyclized in the forward synthesis. Another powerful method is the [3+2] cycloaddition, where the pyrrolidine ring is envisioned as being formed from a three-atom component (an azomethine ylide) and a two-atom component (an alkene). researchgate.net

Strategic Approaches to the 4-Ethoxyphenoxy Ether Linkage

The ether linkage between the pyrrolidine ring and the 4-ethoxyphenyl group is another key structural feature. Retrosynthetically, this C-O bond can be disconnected to give a 3-hydroxypyrrolidine derivative and 4-ethoxyphenol (B1293792). In the forward synthesis, this ether linkage can be formed through several established methods:

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the sodium salt of 4-ethoxyphenol could be reacted with a 3-pyrrolidinyl derivative bearing a good leaving group (e.g., a tosylate or mesylate) at the C3 position. nih.gov

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, 4-ethoxyphenol) under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This method is particularly useful for secondary alcohols, such as a 3-hydroxypyrrolidine precursor, and often proceeds with inversion of stereochemistry.

Pyrrolidine Ring Construction Approaches

The construction of the pyrrolidine ring itself is a critical part of the synthesis, with numerous methods available to control the stereochemistry of the final product.

Stereoselective Cyclization Strategies

Stereoselective methods are crucial for producing a single, desired stereoisomer of 3-(4-Ethoxyphenoxy)pyrrolidine, which is often essential for its biological activity.

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources. nih.gov Amino acids, in particular, are excellent starting materials for the synthesis of chiral pyrrolidines.

From Hydroxyproline: (2S,4R)-4-Hydroxyproline is a naturally occurring amino acid that provides a pre-formed pyrrolidine ring with established stereocenters. The hydroxyl group at the C4 position can be chemically modified, for example, by converting it into a leaving group and then displacing it to install the desired substituent at the C3 position, sometimes involving a change in stereochemistry. Alternatively, the existing hydroxyl group in a derivative like 3-hydroxyproline (B1217163) can be directly alkylated to form the desired ether linkage. nih.gov

Table 1: Chiral Pool Precursors for Pyrrolidine Synthesis

| Precursor | Inherent Chirality | Key Functional Groups for Modification |

|---|---|---|

| L-Proline | (S)-configuration at C2 | Carboxylic acid, secondary amine |

| (trans)-4-Hydroxy-L-proline | (2S, 4R)-configuration | Carboxylic acid, secondary amine, hydroxyl group |

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is one of the most powerful and versatile methods for constructing highly substituted pyrrolidine rings in a stereocontrolled manner. rsc.orgnih.gov This reaction forms two new carbon-carbon bonds in a single step and can generate up to four new stereocenters. thieme-connect.de

An azomethine ylide, which is a nitrogen-containing 1,3-dipole, can be generated in situ from various precursors, such as imines derived from α-amino acids. This ylide then reacts with a dipolarophile, which is typically an electron-deficient alkene, to form the pyrrolidine ring. diva-portal.org To achieve stereoselectivity, chiral catalysts, often based on transition metals like copper(I), silver(I), or rhodium(II) complexed with chiral ligands, are employed. thieme-connect.dersc.org These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

For the synthesis of this compound, a suitable dipolarophile would be 4-ethoxyphenyl vinyl ether, which would react with an azomethine ylide generated from a simple imine like that of formaldehyde (B43269) and glycine (B1666218) methyl ester. The choice of chiral ligand and metal catalyst is crucial for controlling the enantioselectivity of the cycloaddition.

Table 2: Catalytic Systems for Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

| Metal Catalyst | Chiral Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| Copper(I) salts (e.g., Cu(CH₃CN)₄ClO₄) | Fesulphos, TF-BiphamPhos | Imines of α-amino esters, electron-deficient alkenes | High enantioselectivity, low catalyst loading, short reaction times. thieme-connect.de |

| Silver(I) acetate (B1210297) | Chiral phosphines (e.g., (R)-BITIOP) | Glycine imino esters, various alkenes | Good yields and high diastereo- and enantioselectivity. |

Construction of the 4-Ethoxyphenoxy Moiety

The 4-ethoxyphenoxy group is typically introduced through the formation of an ether linkage between a substituted phenol (B47542) and an appropriate ethylating agent.

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. It involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of a 4-hydroxyphenoxy-pyrrolidine precursor with an ethylating agent like ethyl iodide or diethyl sulfate (B86663).

Modern variants of the Williamson synthesis have been developed to improve reaction efficiency, reduce reaction times, and employ milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Williamson ether synthesis, reducing reaction times from hours to minutes and often increasing yields. wikipedia.orgorgchemres.orgsacredheart.eduhakon-art.comacs.org For example, the synthesis of 2-ethoxynaphthalene (B165321) from 2-naphthol (B1666908) saw a doubling of yield with microwave heating. acs.org

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, allows the reaction to be carried out in a two-phase system (aqueous and organic), eliminating the need for anhydrous solvents and often proceeding under milder conditions. wikipedia.orgutahtech.eduacs.orgacs.org

Table 3: Comparison of Williamson Ether Synthesis Conditions

| Method | Conditions | Reaction Time | Yield | Key Advantages | Reference |

| Conventional | Reflux (50-100 °C) | 1-8 hours | 50-95% | Well-established | wikipedia.org |

| Microwave-Assisted | 130 °C | 10 minutes | 20-55% (improved from 6-29%) | Rapid, improved yield | wikipedia.orgacs.org |

| Phase-Transfer Catalysis | Two-phase system | Varies | Generally good | Milder conditions, no anhydrous solvent | acs.orgacs.org |

This table compares different methodologies for the Williamson ether synthesis, highlighting the advantages of modern variants.

The selective O-alkylation of phenols is crucial when other reactive functional groups are present in the molecule. The primary challenge in phenol alkylation is overcoming the competing C-alkylation reaction. tandfonline.comresearchgate.net

Various catalytic systems have been developed to enhance the selectivity for O-alkylation. These include:

Solid Acid and Basic Catalysts: A range of heterogeneous catalysts, such as metal oxides, zeolites, and hydrotalcites, have been investigated for the selective alkylation of phenols. tandfonline.comresearchgate.net For example, a new silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst has shown ortho-selectivity for the alkylation of phenols with alkenes. whiterose.ac.uk

Catalytic Systems with Different Alkylating Agents: While traditional methods use alkyl halides, alternative alkylating agents like methanol (B129727) and dimethyl carbonate are also employed, often in conjunction with specific catalysts to control selectivity. tandfonline.comresearchgate.net For instance, the O-alkylation of phenol with dimethyl ether has been studied using phosphotungstic acid over γ-Al₂O₃. mdpi.com

Rare-Earth Metal Orthophosphates: Catalysts chosen from orthophosphates of trivalent rare-earth metals have been used for the gas-phase O-alkylation of phenolic compounds with alkanols. google.com

The choice of catalyst and reaction conditions can be tuned to favor the desired O-alkylation product, which is essential for the efficient synthesis of complex molecules like this compound. tandfonline.comresearchgate.net

Introduction of the Ethoxy Group through O-Alkylation

A crucial step in the synthesis of this compound is the introduction of the terminal ethoxy group. This is typically achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis, performed on a precursor molecule, 3-(4-hydroxyphenoxy)pyrrolidine.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the hydroxyl group of the N-protected 3-(4-hydroxyphenoxy)pyrrolidine is first deprotonated using a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether linkage.

A common protecting group for the pyrrolidine nitrogen during this step is the tert-butoxycarbonyl (Boc) group. The synthesis can be depicted as follows:

N-Boc-3-(4-hydroxyphenoxy)pyrrolidine is treated with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of base and solvent is critical for the reaction's efficiency. Sodium hydride, a strong base, ensures complete deprotonation of the phenolic hydroxyl group, while potassium carbonate offers a milder alternative. The subsequent addition of an ethylating agent, for instance ethyl iodide (EtI), leads to the formation of N-Boc-3-(4-ethoxyphenoxy)pyrrolidine. The final step involves the deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent), to yield the target compound, this compound.

The following table summarizes typical reagents and conditions for the O-alkylation step:

| Reagent/Condition | Role/Purpose | Typical Examples |

| Starting Material | Precursor for ethoxylation | N-Boc-3-(4-hydroxyphenoxy)pyrrolidine |

| Base | Deprotonation of the hydroxyl group | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Ethylating Agent | Source of the ethyl group | Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate ((Et)2SO4) |

| Solvent | Reaction medium | Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) |

| Temperature | Reaction condition | Room temperature to 60 °C |

| Reaction Time | Duration of the reaction | 2-12 hours |

Convergent and Linear Synthetic Route Development for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy. Each approach has distinct advantages and disadvantages in terms of efficiency, yield, and adaptability for creating analogues.

Linear Synthetic Route:

A linear synthesis involves the sequential modification of a starting material through a series of consecutive reactions. For this compound, a plausible linear route could commence with a commercially available pyrrolidine derivative, such as 3-hydroxypyrrolidine.

A representative linear synthesis could proceed as follows:

Protection of the Pyrrolidine Nitrogen: The secondary amine of 3-hydroxypyrrolidine is first protected, for example, with a Boc group, to prevent its interference in subsequent steps.

Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group, for instance, by tosylation or mesylation.

Nucleophilic Substitution with 4-Ethoxyphenol: The activated pyrrolidine derivative is then reacted with 4-ethoxyphenol in the presence of a base to form the ether linkage.

Deprotection: The protecting group on the pyrrolidine nitrogen is removed to yield the final product.

Convergent Synthetic Route:

A potential convergent strategy for this compound could involve:

Fragment A Synthesis: Preparation of a suitable 3-substituted pyrrolidine precursor, for example, an N-protected 3-halopyrrolidine or 3-tosyloxypyrrolidine.

Fragment B Synthesis: Preparation of 4-ethoxyphenol. This can be achieved by the ethylation of hydroquinone.

Fragment Coupling: The two fragments are then coupled, typically via a Williamson ether synthesis, where the phenoxide of 4-ethoxyphenol displaces the leaving group on the pyrrolidine ring.

Deprotection: Removal of the protecting group from the pyrrolidine nitrogen furnishes the final compound.

The following table provides a comparative overview of the two synthetic strategies:

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Sequential modification of a single starting material | Independent synthesis of fragments followed by coupling |

| Overall Yield | Tends to be lower for longer sequences | Often higher due to shorter individual sequences |

| Flexibility | Less flexible for creating analogues with variations in different parts of the molecule | More flexible for creating a library of analogues by varying the individual fragments |

| Purification | Can be challenging due to the accumulation of impurities through multiple steps | Purification of intermediates can be simpler |

Optimization of Reaction Conditions and Isolation Techniques

The efficiency and purity of the synthesized this compound are highly dependent on the optimization of reaction conditions and the effectiveness of the isolation and purification techniques employed.

Optimization of Reaction Conditions:

Key parameters that are typically optimized for the synthesis, particularly for the crucial O-alkylation and nucleophilic substitution steps, include:

Choice of Base: For the O-alkylation, the strength of the base can influence the reaction rate and the potential for side reactions. While strong bases like NaH can ensure complete deprotonation, milder bases like K2CO3 may be sufficient and easier to handle.

Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.

Reaction Temperature: The temperature can significantly affect the reaction rate. While higher temperatures can accelerate the reaction, they can also promote side reactions such as elimination. The optimal temperature is often determined empirically.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time to maximize product formation and minimize byproduct formation.

A hypothetical optimization study for the O-alkylation of N-Boc-3-(4-hydroxyphenoxy)pyrrolidine could yield the following data:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Acetonitrile | 60 | 12 | 75 |

| 2 | NaH | DMF | 25 | 4 | 85 |

| 3 | Cs2CO3 | DMF | 40 | 8 | 82 |

| 4 | K2CO3 | DMF | 60 | 12 | 78 |

Isolation and Purification Techniques:

Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the pure this compound.

Work-up: The reaction mixture is typically quenched with water or an aqueous solution to neutralize any remaining reagents. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Purification:

Chromatography: Column chromatography is a common method for purifying the crude product. Silica gel is often used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to separate the desired product from impurities.

Crystallization: If the final product is a solid, recrystallization can be an effective purification method. This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Salt Formation and Recrystallization: As this compound is a basic compound, it can be converted to a salt (e.g., hydrochloride or hydrobromide) by treatment with the corresponding acid. These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The pure free base can then be regenerated by neutralization.

The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chemical Transformations and Derivatization Strategies for 3 4 Ethoxyphenoxy Pyrrolidine

The chemical architecture of 3-(4-ethoxyphenoxy)pyrrolidine offers multiple sites for structural modification, making it a versatile scaffold for chemical exploration. The principal locations for derivatization include the secondary amine of the pyrrolidine (B122466) ring, the carbon atoms of the pyrrolidine ring itself, and the peripheral 4-ethoxyphenoxy substituent. Strategic manipulation at these positions allows for the synthesis of a diverse library of analogues with modified physicochemical and pharmacological properties.

Advanced Research Perspectives and Future Directions in 3 4 Ethoxyphenoxy Pyrrolidine Chemistry

Integration of Flow Chemistry and Continuous Processing in Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of 3-(4-Ethoxyphenoxy)pyrrolidine. nih.govaurigeneservices.com Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. aurigeneservices.com This technology is particularly advantageous for handling hazardous reagents or intermediates and for scaling up production in a reproducible manner. cam.ac.ukdur.ac.uk

For the synthesis of this compound, a multi-step process could be engineered into a seamless, automated flow system. aurigeneservices.com Key transformations, such as the formation of the phenoxy ether bond and the construction or modification of the pyrrolidine (B122466) ring, can be performed in dedicated reactor modules connected in series. aurigeneservices.com For instance, the nucleophilic aromatic substitution between a pyrrolidine precursor and 4-ethoxyphenol (B1293792) could be significantly accelerated and optimized in a heated microreactor. The use of in-line analytical tools, such as spectroscopy and chromatography, would allow for real-time monitoring and control of the reaction, ensuring consistent product quality. aurigeneservices.com

A potential flow synthesis setup is outlined in the table below:

| Reaction Step | Flow Chemistry Approach | Potential Advantages |

| Ether Formation | High-temperature/high-pressure microreactor | Reduced reaction times, improved heat transfer, enhanced safety |

| Pyrrolidine Ring Formation | Packed-bed reactor with immobilized catalyst | Catalyst reusability, simplified purification, higher throughput |

| Purification | In-line liquid-liquid extraction and scavenger columns | Elimination of batch workup, continuous product isolation |

This continuous processing approach not only streamlines manufacturing but also opens avenues for exploring novel reaction conditions that are inaccessible in batch synthesis, potentially leading to more efficient and sustainable routes to this compound. cam.ac.uk

Chemo- and Stereoselective Catalyst Development for Analog Synthesis

The biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of catalysts that can control both chemo- and stereoselectivity is paramount for synthesizing advanced analogs of this compound. Research has focused on catalytic asymmetric methods for creating functionalized pyrrolidines with multiple stereocenters. acs.org

For instance, the hydrogenation of substituted pyrroles using chiral rhodium or iridium catalysts can produce highly substituted pyrrolidines with excellent diastereoselectivity. acs.org Applying such methods could allow for the synthesis of diastereomerically pure analogs of the target molecule. Furthermore, organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool. mdpi.com Catalysts derived from proline, a natural amino acid, have been extensively modified to optimize efficiency and selectivity in constructing chiral pyrrolidine rings. mdpi.com

Future research will likely focus on developing bespoke catalysts specifically designed for the this compound scaffold. This could involve:

Chiral Lewis Acids: To catalyze enantioselective cycloaddition reactions for building the pyrrolidine ring.

Transition Metal Catalysts: For stereoselective C-H functionalization on a pre-existing pyrrolidine ring, allowing for late-stage diversification.

Bifunctional Catalysts: Combining a metal center with a chiral organic ligand to control multiple aspects of the reaction simultaneously.

The table below summarizes catalyst types and their potential applications in analog synthesis.

| Catalyst Type | Reaction | Objective | Representative Research |

| Chiral Rhodium Complexes | Asymmetric Hydrogenation | Control of stereocenters on the pyrrolidine ring | Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. acs.org |

| Proline-derived Organocatalysts | Asymmetric Aldol/Michael Reactions | Enantioselective formation of substituted pyrrolidines. mdpi.com | Asymmetric synthesis of organocatalysts deriving from or related to proline. mdpi.com |

| Iridium-Catalyzed Cycloaddition | Reductive [3+2] Cycloaddition | General and selective synthesis of complex pyrrolidines. acs.org | Reductive generation of azomethine ylides for pyrrolidine synthesis. acs.org |

Novel Synthetic Strategies for Pyrrolidine and Phenoxy Ether Architectures

Modern organic synthesis is continually providing new tools for the construction of core molecular architectures like the pyrrolidine ring and phenoxy ethers. Moving beyond classical methods, researchers are exploring more efficient and versatile strategies.

One promising approach for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.com This reaction rapidly builds the five-membered ring with high stereocontrol. Recent advancements have enabled these reactions through multicomponent strategies, where the amine, aldehyde, and dipolarophile are combined in a single pot to generate complex pyrrolidine structures. ua.esresearchgate.net Another innovative method involves the iridium-catalyzed reductive generation of azomethine ylides directly from stable tertiary amides, providing a new entry point for creating highly substituted pyrrolidines. acs.org

For the phenoxy ether linkage, traditional Williamson ether synthesis is being supplemented by modern cross-coupling reactions. Copper or palladium-catalyzed C-O coupling reactions, for instance, can operate under milder conditions and tolerate a broader range of functional groups, which is crucial when working with complex, late-stage intermediates.

| Architectural Fragment | Novel Strategy | Key Features |

| Pyrrolidine Ring | Multicomponent 1,3-Dipolar Cycloaddition | High atom economy, operational simplicity, rapid complexity generation. ua.esresearchgate.net |

| C-H Amination/Activation | Direct formation of C-N bonds, late-stage functionalization potential. organic-chemistry.org | |

| Phenoxy Ether Linkage | Palladium/Copper-Catalyzed C-O Coupling | Milder reaction conditions, broader functional group tolerance. |

These advanced strategies will not only improve the synthesis of this compound itself but will also greatly expand the accessible chemical space for generating novel and structurally diverse analogs.

Application of Machine Learning and AI in Reaction Prediction and Optimization

Key applications of AI/ML in this context include:

Retrosynthesis Planning: AI tools can propose novel synthetic routes to the target molecule, potentially identifying more efficient or cost-effective pathways than those devised by human chemists.

Reaction Condition Optimization: Algorithms like Bayesian optimization can intelligently explore the reaction parameter space to quickly find the conditions that maximize yield and minimize impurities. preprints.orgpreprints.org

Predictive Modeling: Deep learning models can predict the properties of novel, unsynthesized analogs of this compound, helping to prioritize which compounds to synthesize for biological testing. nih.gov

Comprehensive Spectroscopic Characterization (Excluding Basic Identification)

Beyond routine confirmation of its structure, advanced spectroscopic methods are essential for a deeper understanding of the conformational dynamics, stereochemistry, and non-covalent interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR are standard, 2D NMR techniques provide invaluable connectivity and spatial information.

COSY (Correlation Spectroscopy): Confirms proton-proton coupling networks within the pyrrolidine ring and ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons to their attached carbons, definitively assigning the carbons of the pyrrolidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations, which are crucial for confirming the connectivity between the pyrrolidine ring, the oxygen atom, and the ethoxy-substituted phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, but detailed fragmentation studies (MS/MS) are key to understanding the molecule's stability and substructures. By inducing fragmentation and analyzing the resulting daughter ions, one can map the primary cleavage pathways, which is critical for metabolite identification in later-stage studies. For example, characteristic fragmentation would likely involve the cleavage of the phenoxy ether bond and fragmentation of the pyrrolidine ring. nih.govcatbull.com

The table below details the insights gained from these advanced techniques.

| Technique | Data Obtained | Structural Insight |

| 2D NMR (COSY, HSQC, HMBC) | Correlation maps of nuclei | Unambiguous assignment of all atoms and confirmation of the covalent bonding framework. nih.gov |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations | Determination of solution-phase conformation and relative stereochemistry. |

| High-Resolution Tandem MS (MS/MS) | Precise mass of fragment ions | Elucidation of fragmentation patterns, confirmation of substructures, and aid in metabolite identification. nih.gov |

| X-ray Crystallography | 3D atomic coordinates in the solid state | Definitive determination of absolute stereochemistry, bond lengths, bond angles, and intermolecular packing. scichemj.org |

These sophisticated analytical methods provide a complete and unambiguous picture of the molecule's structure and behavior, forming a critical foundation for rational drug design and further development.

常见问题

Q. How can the synthesis of 3-(4-Ethoxyphenoxy)pyrrolidine be optimized for improved yield and purity?

Methodological optimization involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, using anhydrous dichloromethane as a solvent under controlled reflux conditions can minimize side reactions. Purification steps, such as column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures), and post-synthetic treatments (e.g., recrystallization) enhance purity . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming intermediate structures with -NMR ensures reproducibility.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles compliant with EN166 standards. Use fume hoods for ventilation to avoid inhalation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions .

- Storage: Store in airtight containers at 0–6°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

A multi-technique approach is recommended:

- - and -NMR: Assign proton and carbon environments, with emphasis on ethoxy and pyrrolidine ring signals .

- X-ray Crystallography: Resolve absolute configuration and bond angles, particularly for stereoisomers (e.g., trans/cis configurations) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect isotopic patterns .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data on conformational stability be resolved?

Discrepancies often arise from solvent effects or incomplete basis sets in computational models. To resolve:

- Solvent Corrections: Use implicit solvent models (e.g., PCM) in density functional theory (DFT) calculations .

- Experimental Validation: Compare computational torsion angles with X-ray crystallography data. For example, deviations >5° may indicate overlooked steric interactions .

- Dynamic NMR Studies: Probe rotational barriers in solution to validate calculated energy profiles .

Q. What strategies address regioselectivity challenges in functionalizing the pyrrolidine ring of this compound?

Regioselectivity is influenced by steric and electronic factors:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to bias reaction sites. For instance, tert-butyl groups can shield specific positions during electrophilic substitution .

- Catalytic Control: Use transition-metal catalysts (e.g., Pd) to direct cross-coupling reactions toward less hindered positions .

- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired intermediates .

Q. How should researchers reconcile conflicting biological activity data across studies involving derivatives of this compound?

Contradictions often stem from:

- Purity Variability: Validate compound purity (>95% by HPLC) and exclude impurities (e.g., oxalic acid salts) that may skew assays .

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times). For instance, discrepancies in IC values may arise from differences in serum-free vs. serum-containing media .

- Metabolic Stability: Assess derivatives for metabolic degradation pathways (e.g., cytochrome P450 interactions) using liver microsome models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。